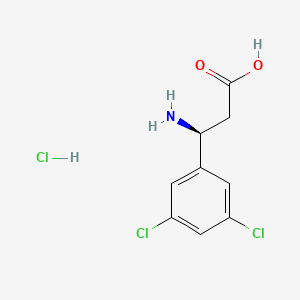

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride

Description

Chemical Identity and Structural Characterization of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride

Systematic Nomenclature and Molecular Descriptors

The compound’s IUPAC name is this compound, reflecting its stereochemical configuration at the β-carbon and the substitution pattern on the aromatic ring. The hydrochloride salt form arises from protonation of the amino group, enhancing solubility for synthetic applications.

Molecular Formula : C₉H₁₀Cl₃NO₂ (base: C₉H₉Cl₂NO₂ + HCl)

Molecular Weight : 270.54 g/mol (base: 234.08 g/mol + 36.46 g/mol HCl)

CAS Registry Number : 188812-95-5

The dichlorophenyl group at the β-position introduces steric and electronic effects that influence molecular conformation and intermolecular interactions. The carboxylic acid and ammonium chloride functional groups facilitate ionic bonding in crystalline states.

Crystallographic Analysis and Conformational Studies

While X-ray diffraction data for this specific hydrochloride salt remain unreported, structural analogs suggest a propensity for intramolecular hydrogen bonding between the ammonium proton and carboxylate oxygen. The (S)-configuration at the β-carbon imposes a fixed spatial arrangement, with the dichlorophenyl group adopting a planar geometry orthogonal to the propanoic acid backbone.

Conformational flexibility is constrained by the rigid β-amino acid scaffold, favoring a staggered rotameric state around the C2-C3 bond. Computational modeling predicts a dihedral angle of approximately 60° between the aromatic ring and carboxylate group, minimizing steric clashes between the dichlorophenyl substituents and the amino acid backbone.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, D₂O):

- δ 7.34 (2H, d, J = 1.6 Hz, H-2 and H-6 aromatic)

- δ 7.22 (1H, t, J = 1.6 Hz, H-4 aromatic)

- δ 4.12 (1H, dd, J = 8.4, 5.2 Hz, H-2 β-carbon)

- δ 3.01 (2H, m, H-1 methylene)

¹³C NMR (100 MHz, D₂O):

- δ 174.8 (C=O, carboxylic acid)

- δ 135.2 (C-3 and C-5 aromatic, Cl-substituted)

- δ 128.7 (C-1 and C-6 aromatic)

- δ 126.4 (C-4 aromatic)

- δ 54.3 (C-2 β-carbon)

- δ 38.7 (C-1 methylene)

The absence of splitting in the aromatic proton signals confirms equivalence of the 3- and 5-chloro substituents. The β-proton (H-2) exhibits complex coupling due to vicinal interactions with the methylene group.

Infrared (IR) and Raman Vibrational Signatures

IR (KBr, cm⁻¹) :

- 3250–2500 (broad, NH₃⁺ and OH stretching)

- 1720 (C=O stretch, protonated carboxylic acid)

- 1580 (asymmetric NH₃⁺ deformation)

- 1475 (C-Cl asymmetric stretch)

- 1290 (C-N stretch)

Raman (cm⁻¹) :

- 1605 (aromatic ring CC stretching)

- 1120 (symmetric C-Cl stretch)

- 850 (out-of-plane CH deformation)

The strong C-Cl stretching modes at 1475 cm⁻¹ (IR) and 1120 cm⁻¹ (Raman) confirm the presence of electron-withdrawing substituents on the phenyl ring.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- 270.0 [M+H]⁺ (calculated for C₉H₁₀Cl₃NO₂⁺: 269.97)

- 234.0 [M+H–HCl]⁺ (base compound)

- 153.8 [C₆H₃Cl₂]⁺ (dichlorophenyl fragment)

- 74.0 [C₃H₈NO₂]⁺ (propanoic acid moiety)

Collision-induced dissociation preferentially cleaves the Cβ-Caromatic bond, generating the dichlorophenyl cation as the dominant fragment. Loss of HCl from the molecular ion precedes further decomposition of the amino acid backbone.

Properties

Molecular Formula |

C9H10Cl3NO2 |

|---|---|

Molecular Weight |

270.5 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |

InChI Key |

NMDKDQLXCCHCCF-QRPNPIFTSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)[C@H](CC(=O)O)N.Cl |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Optimization

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Nitroalkene formation | 3,5-dichlorobenzaldehyde, nitromethane, base catalyst | Reflux in ethanol or similar solvent, 4-8 hours | Control of temperature and stoichiometry critical for yield |

| Reduction | Pd/C catalyst, H2 gas, or LiAlH4 | Room temperature to mild heating, inert atmosphere | Catalytic hydrogenation preferred for cleaner reduction |

| Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous media | 50-80°C, several hours | Hydrolysis converts nitroalkane to amino acid |

| Salt formation | HCl in ethanol or water | Ambient temperature | Ensures formation of stable hydrochloride salt |

Optimization studies indicate that catalytic hydrogenation under mild conditions yields high purity product with minimal side reactions. Use of molecular sieves and inert atmosphere during reduction improves reproducibility.

Purification and Characterization

Purification: The crude product is typically purified by recrystallization from ethanol/water mixtures or by chromatographic techniques to achieve high purity suitable for biological applications.

Characterization: Confirmatory analyses include:

NMR Spectroscopy: ^1H NMR shows characteristic signals for propanoic acid protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). ^13C NMR confirms carboxylic acid carbon (~175 ppm).

Infrared Spectroscopy: Strong absorption bands at ~1700 cm^-1 (C=O stretch) and broad O-H stretch (2500–3000 cm^-1) confirm acid functionality.

Mass Spectrometry: High-resolution MS confirms molecular ion consistent with C9H9Cl2NO2 (M+H)+ at 234.08 g/mol.

Chiral HPLC: Used to verify enantiomeric purity of the (S)-isomer.

Industrial Production Considerations

Industrial synthesis follows similar routes but incorporates process intensification:

Use of continuous flow reactors for improved heat and mass transfer.

Automated monitoring of reaction parameters (temperature, pressure, pH).

Scale-up optimization to maximize yield and minimize impurities.

Implementation of green chemistry principles to reduce solvent use and waste.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Nitroalkene route | 3,5-dichlorobenzaldehyde + nitromethane | Condensation → Reduction → Hydrolysis → Salt formation | Well-established, good stereocontrol | Multi-step, requires careful reduction |

| Knoevenagel + Michael addition | 3,5-dichlorobenzaldehyde + malonic acid derivatives | Knoevenagel condensation → Michael addition → Deprotection | Allows chiral amine introduction | More complex protecting group management |

| Catalytic asymmetric hydrogenation | Nitroalkene intermediate | Asymmetric reduction with chiral catalyst | High enantiomeric purity | Requires expensive catalysts |

Research Findings and Notes

The electron-withdrawing 3,5-dichloro substituents influence reactivity and solubility, necessitating solvent selection optimization during synthesis.

Stereochemical purity is critical for biological activity; thus, asymmetric synthesis or chiral resolution is emphasized in recent studies.

Stability studies recommend storage of the hydrochloride salt at low temperatures (-20°C) in airtight containers to prevent degradation.

Computational docking and QSAR studies suggest that modifications on the phenyl ring can further optimize bioactivity, guiding synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.

Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity.

Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent effects, physicochemical properties, and commercial availability.

Structural Analogs with Halogenated Aromatic Groups

(S)-3-Amino-3-(3,5-difluorophenyl)propanoic Acid Hydrochloride (JP-0510)

- Structural Differences : Replaces the dichlorophenyl group with a 3,5-difluorophenyl moiety. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic properties compared to chlorine.

- Physicochemical Properties: Molecular Formula: C₉H₉F₂NO₂·HCl vs. C₉H₉Cl₂NO₂·HCl (dichloro analog). Molecular Weight: 237.6 g/mol (difluoro) vs. ~270.5 g/mol (estimated for dichloro, based on atomic mass differences). Purity: 95% (difluoro analog) .

- Commercial Availability: The difluoro analog is commercially available (Combi-Blocks Inc., Catalog No. JP-0510) in 100 mg to 1 g quantities, suggesting its utility as a reference or intermediate in drug discovery .

Other β-Amino Acid Derivatives

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid

- Structural Differences: Incorporates a dihydroisoquinoline scaffold instead of a halogenated phenyl group.

- Functionality: The isoquinoline moiety may confer affinity for central nervous system targets, but the absence of halogens reduces lipophilicity compared to the dichloro/difluoro analogs .

Data Table: Key Properties of Dichloro vs. Difluoro Analogs

Research Implications and Limitations

- Electronic and Steric Effects : The dichloro analog’s higher molecular weight and larger substituents may enhance membrane permeability but could reduce solubility compared to the difluoro variant.

- Biological Activity : Fluorine’s electronegativity might improve hydrogen-bonding interactions in target binding pockets, whereas chlorine’s polarizability could favor hydrophobic interactions. Direct comparative pharmacological studies are absent in the provided evidence.

Notes on Evidence Limitations

- The provided evidence lacks explicit data on the dichloro compound’s synthesis, bioactivity, or stability.

- Compounds listed in (e.g., dihydroisoquinoline derivatives) are structurally distinct and less relevant for direct comparison.

Biological Activity

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride, commonly referred to as (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride, is a synthetic compound that has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₉H₉Cl₂NO₂

- Molecular Weight : 234.079 g/mol

- IUPAC Name : (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid; hydrochloride

- CAS Number : 188812-95-5

The biological activity of this compound is primarily attributed to its structural components:

- Amino Group : Facilitates hydrogen bonding with biological macromolecules such as proteins and nucleic acids.

- Dichlorophenyl Group : Engages in hydrophobic interactions which can modulate enzyme and receptor activities.

These interactions suggest that the compound may influence various biochemical pathways, potentially acting as a biochemical probe in enzyme interaction studies .

Biological Activity

Research has indicated several key biological activities associated with this compound:

- Enzyme Modulation : The compound has been explored for its potential to modulate enzyme activity, particularly in relation to amino acid transporters such as LAT1 (L-type amino acid transporter 1). LAT1 is crucial in tumor cells for transporting essential amino acids and may be targeted for cancer therapy .

- Antitumor Potential : It has been suggested that the compound might serve as a selective inhibitor against LAT1, indicating a possible role in cancer treatment with fewer side effects compared to traditional chemotherapeutics .

- Biochemical Probing : The compound’s ability to interact with specific molecular targets makes it valuable for studying enzyme interactions and cellular signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

In Vitro Studies :

- A study highlighted its binding affinity to LAT1, demonstrating significant inhibition of amino acid transport in tumor cells. This suggests potential therapeutic applications in oncology .

- Another investigation focused on its cytotoxic effects on various cancer cell lines, revealing promising results that warrant further exploration into its mechanisms and efficacy .

- Comparative Analysis :

Applications

The diverse applications of this compound include:

- Pharmaceutical Development : As a potential lead compound for developing new antitumor agents targeting amino acid transporters.

- Biochemical Research : Utilized in studies investigating enzyme interactions and cellular signaling pathways.

- Chemical Synthesis : Serves as a building block for synthesizing more complex molecules in medicinal chemistry .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.